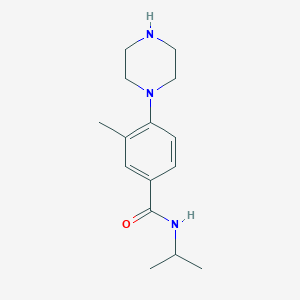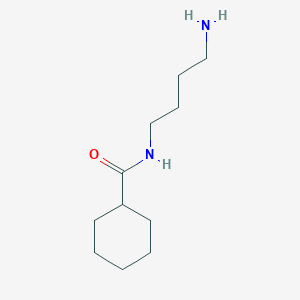![molecular formula C16H26N4O B3073847 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline CAS No. 1018250-14-0](/img/structure/B3073847.png)
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline
Vue d'ensemble
Description
“4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of “1-[2-(Morpholin-4-yl)ethyl]piperazine” and "4-(1-Piperazinyl)aniline" .
Molecular Structure Analysis
The molecular structure of “this compound” is derived from its parent compounds. The IUPAC name for one of the parent compounds, “1-[2-(Morpholin-4-yl)ethyl]piperazine”, is “1-[2-(morpholin-4-ium-4-yl)ethyl]piperazine-1,4-diium” and its molecular formula is C10H24N3O .Physical And Chemical Properties Analysis
The parent compound, “1-[2-(Morpholin-4-yl)ethyl]piperazine”, is a white to light yellow low melting crystal or viscous liquid . Its molecular weight is 199.29 g/mol .Applications De Recherche Scientifique
MEOP has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been shown to possess significant pharmacological activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MEOP has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MEOP has been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Mécanisme D'action
MEOP exerts its pharmacological effects by binding to specific receptors in the body, including dopamine receptors and serotonin receptors. By binding to these receptors, MEOP modulates the activity of various neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MEOP has been shown to possess significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, MEOP has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
MEOP has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, there are also some limitations associated with its use, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research involving MEOP. One potential area of research is the development of new MEOP derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanisms underlying MEOP's pharmacological effects and to determine its potential for clinical use in the treatment of various diseases. Finally, research is needed to investigate the potential toxic effects of MEOP and to develop methods for reducing its toxicity.
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(2-morpholin-4-ylethyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c17-15-1-3-16(4-2-15)20-9-7-18(8-10-20)5-6-19-11-13-21-14-12-19/h1-4H,5-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKOGXWCYWGECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2CCOCC2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073793.png)
![1-(4-Fluorophenyl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3073794.png)
![6-Isopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3073799.png)
![3-(2-Benzyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid](/img/structure/B3073814.png)
![3-[4-(difluoromethyl)-2-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073817.png)
![3-[6-oxo-2-propyl-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid](/img/structure/B3073822.png)
![3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3073826.png)
![[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine](/img/structure/B3073831.png)

![(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3073841.png)
![2-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetic acid](/img/structure/B3073860.png)

